2-Hydroxy Imipramine-d6 β-D-Glucuronide
Description
Overview of Phase II Biotransformation Pathways
Biotransformation is the process by which the body chemically alters compounds, primarily in the liver, to facilitate their excretion. nih.gov This process is divided into distinct phases. Phase I reactions, often called functionalization reactions, introduce or expose polar functional groups (like hydroxyl, -OH; amine, -NH2; or carboxyl, -COOH) on a xenobiotic molecule. nih.govlongdom.org This is most commonly achieved through oxidation by the cytochrome P450 enzyme system. nih.gov
Following Phase I, molecules often proceed to Phase II, which involves conjugation reactions. longdom.org In this phase, an endogenous, water-soluble molecule is attached to the functional group of the xenobiotic or its Phase I metabolite. nih.govuomus.edu.iq This conjugation step significantly increases the polarity and water solubility of the compound, making it easier to excrete from the body, typically via urine or bile. uomus.edu.iqjove.com Major Phase II pathways include:
Glucuronidation: The most common Phase II reaction. pharmacy180.comlongdom.org
Sulfation: Conjugation with a sulfonate group. drughunter.com
Acetylation: Addition of an acetyl group. drughunter.com
Methylation: Addition of a methyl group. drughunter.comresearchgate.net
Glutathione Conjugation: Attachment of the tripeptide glutathione. longdom.orgdrughunter.com
Amino Acid Conjugation: Conjugation with amino acids like glycine (B1666218) or glutamine. drughunter.com
These conjugation reactions are generally considered detoxification pathways, as they typically render the parent compound pharmacologically inactive and less toxic. uomus.edu.iq
Significance of Glucuronide Metabolites in Metabolic Research
Glucuronidation is arguably the most important Phase II pathway for several reasons. The conjugating agent, D-glucuronic acid, is readily available in the body, derived from D-glucose. pharmacy180.comuomus.edu.iq The enzymes responsible for this reaction, UDP-glucuronosyltransferases (UGTs), are abundant, particularly in the liver, and can act on a wide variety of functional groups. wikipedia.orgjove.comyoutube.com
The formation of glucuronide metabolites is a pivotal area of study in metabolic research for the following reasons:
Dominant Elimination Pathway: For many drugs and xenobiotics, glucuronidation is the primary route of elimination from the body. nih.gov Understanding this pathway is crucial for predicting a drug's clearance rate and duration of action.
Bioavailability Assessment: The extent of glucuronidation, especially in the liver and intestine, can significantly impact the bioavailability of orally administered drugs. nih.gov Rapid and extensive metabolism can lead to low systemic exposure of the active compound.
Metabolite Activity: While most glucuronides are inactive, some can retain or even possess different biological activities compared to the parent drug. nih.govtaylorandfrancis.com For example, morphine-6-glucuronide (B1233000) is a more potent analgesic than morphine itself. Investigating the pharmacological profile of these metabolites is essential for a complete understanding of a drug's effects.
Toxicity and Drug-Drug Interactions: The formation of certain types of glucuronides, such as acyl-glucuronides, can sometimes lead to the formation of reactive species that bind to proteins, potentially causing toxicity. youtube.comtaylorandfrancis.com Furthermore, competition between different drugs for the same UGT enzymes can lead to significant drug-drug interactions. youtube.com
The study of specific glucuronides, like 2-Hydroxy Imipramine (B1671792) β-D-Glucuronide, provides insight into the metabolic fate of the parent drug, imipramine. nih.gov
Role of Deuterated Compounds in Contemporary Drug Metabolism Studies
Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. ijeat.org Replacing hydrogen with deuterium in a drug molecule, a process known as deuteration, is a valuable tool in modern drug metabolism research. nih.gov The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. ijeat.orgnih.gov This difference in bond strength is the basis of the kinetic isotope effect (KIE), where the cleavage of a C-D bond can be up to 10 times slower than that of a C-H bond. acs.org
In drug metabolism studies, deuteration serves several key purposes:
Metabolic Pathway Elucidation: Deuterated compounds are used as tracers to track the fate of a molecule in the body. By analyzing metabolites, researchers can identify which parts of the molecule are modified during biotransformation. nih.gov
Altering Metabolic Rates: By strategically placing deuterium at sites of metabolic attack (often called "soft spots"), the rate of metabolism at that position can be slowed. nih.gov This can improve a drug's pharmacokinetic profile by increasing its half-life and reducing the frequency of dosing. ijeat.orgacs.org Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies this principle. nih.govacs.org
Internal Standards for Analysis: Deuterated analogs of a compound, such as 2-Hydroxy Imipramine-d6 β-D-Glucuronide, are frequently used as internal standards in quantitative analytical methods like mass spectrometry. scbt.compharmaffiliates.com Because they are chemically identical to the non-deuterated analyte but have a different mass, they can be used to accurately quantify the concentration of the target compound in complex biological samples. The six deuterium atoms on the dimethylamino group give the molecule a distinct mass for this purpose. scbt.comvivanls.com
The use of deuteration provides a sophisticated method for both investigating and optimizing the metabolic properties of pharmaceutical compounds. nih.govacs.org
Compound Data
Below are tables detailing the properties of the primary compounds discussed in this article.
Table 1: Properties of this compound Data sourced from Santa Cruz Biotechnology and VIVAN Life Sciences. scbt.comvivanls.com
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₆D₆N₂O₇ |
| Molecular Weight | 478.57 g/mol |
| Alternate Names | 5-[3-(Dimethyl-d6-amino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl b-D-Glucopyranosiduronic Acid; 2-Hydroxyimipramine-d6 Glucuronide |
| Application | A labeled metabolite of Imipramine, primarily for research use as an internal standard. scbt.compharmaffiliates.com |
Table 2: Properties of 2-Hydroxy Imipramine β-D-Glucuronide (Non-Deuterated) Data sourced from PubChem and Allmpus. nih.govallmpus.com
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₂N₂O₇ |
| Molecular Weight | 472.5 g/mol |
| CAS Number | 54190-76-0 |
| Synonyms | 2-Hydroxyimipramine (B23145) glucuronide; 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-glucopyranosiduronic acid |
Elucidation of Parent Imipramine Metabolic Cascades
The biotransformation of the parent drug, imipramine, is extensive and complex, occurring primarily in the liver. frontiersin.org The metabolic pathways are crucial in determining the drug's therapeutic efficacy and clearance from the body. Two primary phase I metabolic routes for imipramine are hydroxylation and N-demethylation, which are mediated by the cytochrome P450 (CYP) superfamily of enzymes. frontiersin.orgnih.govmdpi.com
The formation of 2-hydroxyimipramine is a critical step in the pathway leading to the final glucuronide conjugate. This reaction involves the introduction of a hydroxyl group onto the aromatic ring of the imipramine molecule.
Detailed Research Findings: Research has consistently identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the 2-hydroxylation of both imipramine and its active metabolite, desipramine (B1205290). frontiersin.orgnih.govmdpi.comresearchgate.netnih.gov The activity of this enzyme can vary significantly among individuals due to genetic polymorphisms, which accounts for much of the interindividual variability in imipramine plasma concentrations. nih.gov Studies using human liver microsomes have confirmed a high correlation between imipramine 2-hydroxylase activity and the presence and activity of CYP2D6. nih.govresearchgate.net This hydroxylation step is a key detoxification pathway, as the resulting 2-hydroxyimipramine is a pharmacologically active metabolite that requires further metabolism before excretion. nih.gov
Concurrent with hydroxylation, imipramine undergoes N-demethylation, a process where a methyl group is removed from the tertiary amine side chain. This reaction produces desipramine, which is itself a pharmacologically active antidepressant.
Enzymology of 2-Hydroxyimipramine Glucuronidation
Following its formation via CYP2D6-mediated oxidation, 2-hydroxyimipramine undergoes a phase II conjugation reaction known as glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of the metabolite. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and serves to increase the water solubility of the metabolite, facilitating its elimination from the body, primarily through renal excretion. nih.gov
While the glucuronidation of 2-hydroxyimipramine is a confirmed metabolic step, specific in-vitro studies definitively identifying all the UGT isoforms responsible for this specific O-glucuronidation are not extensively detailed in the reviewed literature. However, based on the known substrate specificities of the UGT superfamily, likely candidates can be inferred.
Detailed Research Findings: UGT enzymes are a large family, with the UGT1A and UGT2B subfamilies being primarily responsible for the metabolism of drugs and other xenobiotics. nih.govnih.gov O-glucuronidation of phenolic hydroxyl groups, such as the one present in 2-hydroxyimipramine, is a common reaction catalyzed by several UGT isoforms.
UGT1A Family: Isoforms such as UGT1A1 and UGT1A9 are well-known for their role in glucuronidating a wide variety of phenolic compounds and hydroxylated drug metabolites. For instance, UGT1A1 is the primary enzyme for bilirubin glucuronidation and also metabolizes hydroxylated compounds like SN-38.
UGT2B Family: Isoforms like UGT2B7 and UGT2B15 are also major hepatic enzymes that conjugate various substrates containing hydroxyl groups.
It is plausible that multiple UGT isoforms contribute to the glucuronidation of 2-hydroxyimipramine in the human liver. Definitive characterization would require reaction phenotyping studies using a panel of recombinant human UGT enzymes to determine which ones exhibit catalytic activity towards 2-hydroxyimipramine.
The kinetic characterization of an enzymatic reaction is essential for understanding its efficiency and its potential for saturation or inhibition, which can lead to drug-drug interactions. This involves determining key parameters like the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).
Detailed Research Findings: Specific kinetic data (K_m and V_max) for the O-glucuronidation of 2-hydroxyimipramine by specific UGT isoforms are not available in the cited literature. Such studies are necessary to fully characterize this metabolic pathway.
The determination of these kinetic parameters is crucial for several reasons:
K_m (Michaelis-Menten Constant): Represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A low K_m value indicates a high affinity of the enzyme for the substrate, meaning the reaction can proceed efficiently even at low substrate concentrations.
V_max (Maximum Reaction Velocity): Represents the maximum rate at which the enzyme can catalyze the reaction when it is fully saturated with the substrate. It is dependent on the enzyme concentration.
An in-depth examination of the biochemical and metabolic characteristics of this compound reveals complex enzymatic kinetics and the significant influence of isotopic labeling on its formation and stability. This article explores the specific pathways and kinetic principles governing this compound.
Properties
Molecular Formula |
C₂₅H₂₆D₆N₂O₇ |
|---|---|
Molecular Weight |
478.57 |
Synonyms |
5-[3-(Dimethyl-d6-amino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid; 2-Hydroxyimipramine-d6 Glucuronide; |
Origin of Product |
United States |
Advanced Methodologies for Synthesis and Structural Elucidation of 2 Hydroxy Imipramine D6 β D Glucuronide
Chemical Synthesis Strategies for β-D-Glucuronide Conjugates
The synthesis of drug metabolites like 2-Hydroxy Imipramine-d6 β-D-Glucuronide is a multi-step process that involves creating the hydroxylated intermediate, incorporating stable isotopes, and finally, attaching the glucuronic acid moiety in a specific orientation.
Regioselective Glucuronidation Techniques
Glucuronidation is a major metabolic pathway for many drugs and phenolic compounds, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Achieving regioselectivity—the ability to attach the glucuronide group to a specific hydroxyl group on a molecule with multiple potential sites—is critical for synthesizing the correct isomer. nih.gov
The primary mechanism for this selectivity lies within the enzyme's structure itself. The size and shape of the UGT binding pocket determine how the substrate molecule can orient itself, exposing only one specific hydroxyl group to the active site for conjugation. nih.govnih.gov For substrates with both phenolic and alcoholic hydroxyl groups, glucuronidation predominantly occurs at the more acidic phenolic position. researchgate.net In the case of 2-Hydroxy Imipramine (B1671792), the precursor to the target compound, the hydroxylation of the imipramine ring creates a phenolic -OH group, which is the primary site for enzymatic glucuronidation. clinpgx.org
While liver microsomes containing a mixture of UGTs are often used, modern synthetic strategies can employ specific recombinant UGT isoforms expressed in systems like yeast or baculovirus-infected insect cells to ensure high regioselectivity. oup.comnih.govnih.gov For instance, UGT1A4 is known to be highly active in the N-glucuronidation of imipramine itself, but other isoforms like UGT1A1 and UGT1A9 are known to target phenolic hydroxyls and would be candidates for the O-glucuronidation of the 2-hydroxy metabolite. nih.govnih.gov The choice of enzyme is paramount for directing the glucuronic acid to the correct position.
Table 1: Factors Influencing Regioselective Glucuronidation
| Factor | Description | Relevance to Synthesis |
| Enzyme Isoform | Different UGTs (e.g., UGT1A1, UGT1A9) have unique substrate specificities and binding pocket geometries. nih.govnih.gov | Selection of a specific recombinant UGT can ensure the reaction occurs only at the desired hydroxyl group. |
| Substrate Structure | The position of hydroxyl groups (phenolic vs. alcoholic) and the presence of neighboring functional groups influence binding orientation. researchgate.net | The phenolic nature of 2-hydroxy imipramine favors glucuronidation at that site. |
| Reaction Conditions | pH, temperature, and co-factors can modulate enzyme activity and, in some cases, selectivity. oup.com | Optimization of these parameters is necessary for achieving high yields of the desired product. |
Incorporation of Deuterium (B1214612) into Specific Molecular Positions
The introduction of deuterium (a stable, heavy isotope of hydrogen) into a molecule is a key strategy for creating internal standards for quantitative mass spectrometry and for studying metabolic pathways. nih.govnih.gov The "d6" in this compound signifies that six hydrogen atoms in the molecule have been replaced by deuterium.
Several methods exist for selective deuterium incorporation:
Catalytic H-D Exchange: This widely used method involves treating the substrate with a deuterium source, typically heavy water (D₂O), in the presence of a metal catalyst like palladium or platinum. nih.gov The reaction can be controlled to promote exchange at specific locations, such as aromatic rings or benzylic positions. nih.gov
Reduction with Deuterated Reagents: Unsaturated bonds or carbonyl groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific sites. researchgate.net
Metal-Free Methods: Newer techniques utilize reagents like deuterated triethylsilane in the presence of an acid to achieve selective deuteration of amines at positions adjacent to the nitrogen atom. nih.gov
Biocatalysis: Enzymes can be used for highly specific and stereoselective deuterium incorporation, offering an environmentally friendly alternative to traditional chemical methods. researchgate.net
For imipramine, deuteration has been shown to cause a kinetic isotope effect, slowing the rate of N-demethylation and enhancing bioavailability, which underscores the importance of the specific placement of the deuterium atoms. nih.gov
Table 2: Common Methodologies for Deuterium Incorporation
| Method | Deuterium Source | Catalyst/Reagent | Target Position Example |
| Catalytic Exchange | D₂O | Palladium on Carbon (Pd/C) | Aromatic C-H bonds nih.gov |
| Reductive Deuteration | NaBD₄, LiAlD₄ | N/A | Carbonyls, Alkenes researchgate.net |
| Acid-Catalyzed Exchange | Deuterated Silanes | Triflic Acid | Positions α to an amine nih.gov |
| Biocatalytic Reduction | D₂O | Dehydrogenase Enzymes | Stereospecific centers researchgate.net |
Spectroscopic Characterization Techniques
Once synthesized, the structure of this compound must be rigorously confirmed. This is accomplished using a combination of spectroscopic techniques that each provide unique pieces of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Structural Confirmation
¹H NMR (Proton NMR): In a standard proton NMR spectrum, a signal appears for each chemically distinct hydrogen atom. When a hydrogen atom is replaced by deuterium, the corresponding signal in the ¹H NMR spectrum disappears. libretexts.org By comparing the ¹H NMR spectrum of this compound with its non-deuterated analog, the six positions of deuterium incorporation can be confirmed by the absence of their respective proton signals.
²H NMR (Deuterium NMR): Conversely, ²H NMR specifically detects deuterium atoms. A strong peak in the ²H NMR spectrum confirms the successful incorporation of deuterium into the molecule. wikipedia.org While its resolution is lower than ¹H NMR, it provides direct evidence of deuteration. wikipedia.org
Structural Confirmation: Beyond deuterium localization, NMR provides full structural confirmation. The chemical shifts and coupling patterns of the remaining protons on the imipramine core, the propyl side chain, and the glucuronide moiety confirm that the conjugation occurred at the correct position and that the core structure remains intact.
Table 3: Expected NMR Characteristics for Structural Confirmation
| Nucleus | Observation | Structural Information Provided |
| ¹H | Absence of 6 proton signals compared to the non-deuterated standard. | Confirms the location and number of incorporated deuterium atoms. libretexts.org |
| ¹H | Characteristic signals for aromatic, aliphatic, and glucuronide protons. | Confirms the integrity of the tricyclic core and the presence of the glucuronide conjugate. |
| ²H | Presence of signals in the deuterium spectrum. | Directly verifies the success of the deuteration reaction. wikipedia.org |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry is crucial for verifying the molecular weight of the final compound and for obtaining structural information through fragmentation analysis. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be detected.
For this compound, the expected molecular weight can be calculated:
Imipramine (C₁₉H₂₄N₂): ~280.2 Da nih.gov
Addition of one Oxygen (for 2-hydroxy): +16.0 Da
Replacement of 6 H with 6 D: +6.0 Da
Addition of glucuronic acid moiety (loss of H₂O): +176.0 Da
Expected Mass: ~478.2 Da
Expected [M+H]⁺ ion: m/z ~479.2
Tandem mass spectrometry (MS/MS) provides further structural proof. The [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern. A primary and significant fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). researchgate.net
Parent Ion [M+H]⁺: m/z ~479.2
Primary Fragment [M+H - 176]⁺: m/z ~303.2 (This corresponds to the protonated 2-Hydroxy Imipramine-d6 fragment). researchgate.netresearchgate.net
Further fragmentation of the m/z 303.2 ion would yield a pattern characteristic of the deuterated hydroxy-imipramine core, confirming the identity of the aglycone. researchgate.net
Table 4: Predicted MS/MS Fragmentation Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | ~479.2 | Protonated parent molecule of this compound. |
| [M+H - 176.0]⁺ | ~303.2 | Loss of the glucuronide moiety, confirming the aglycone as 2-Hydroxy Imipramine-d6. researchgate.netresearchgate.net |
| Further Fragments | Variable | Fragmentation of the tricyclic core, providing fingerprint identification. researchgate.net |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While less specific than NMR and MS, IR and UV-Vis spectroscopy provide complementary information about the molecule's functional groups and electronic structure.
Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Expected characteristic absorptions would include O-H stretching (from the glucuronide's carboxylic acid and hydroxyls), aromatic C-H stretching, aliphatic C-H stretching, C-D stretching (at a lower frequency than C-H), C=C stretching from the aromatic rings, and C-O and C-N stretching vibrations. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Tricyclic antidepressants like imipramine feature a multi-aromatic structure that leads to strong absorption in the UV region, typically below 400 nm. nih.gov The spectrum of this compound is expected to be very similar to that of the 2-hydroxy imipramine parent, as the glucuronide moiety does not significantly alter the core chromophore.
Chromatographic Purification and Purity Assessment for Analytical Standards
The generation of a high-purity analytical standard for this compound is critical for its use in pharmacokinetic and metabolism studies. nih.gov Following its synthesis, the crude product contains a mixture of starting materials, reagents, and potentially isomeric byproducts. Therefore, a multi-step purification and rigorous assessment protocol is employed to isolate the target compound and verify its purity and structural integrity.
Chromatographic Purification Strategies
The primary strategy for purifying polar metabolites like glucuronides involves sequential liquid chromatographic techniques that separate compounds based on their physicochemical properties.
A common and effective approach involves a two-step process utilizing different chromatographic modes:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The initial purification is typically performed using a semi-preparative RP-HPLC system. The crude mixture is loaded onto a column packed with a nonpolar stationary phase, most commonly octadecylsilyl (C18). Elution is carried out using a polar mobile phase, typically a gradient mixture of an aqueous buffer (e.g., sodium hydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov This step effectively separates the highly polar glucuronide conjugate from less polar precursors and impurities.
Normal-Phase or Silica (B1680970) Gel Chromatography: For further refinement and to remove any remaining impurities that have similar hydrophobicity, a subsequent chromatographic step on a silica gel column may be employed. nih.gov This orthogonal separation mechanism, based on polarity, is effective in isolating the target glucuronide to a high degree of purity.
In some methodologies, particularly for initial sample cleanup before high-resolution purification, solid-phase extraction (SPE) cartridges are utilized. nih.gov
The table below summarizes typical parameters used in the chromatographic purification process, drawing from methods developed for the non-deuterated analog and related metabolites.
Table 1: Typical Chromatographic Purification Parameters
| Purification Step | Technique | Stationary Phase | Typical Mobile Phase Composition | Reference |
| Primary Purification | Semi-Preparative RP-HPLC | Octadecyl (C18) | Acetonitrile / Aqueous Buffer (e.g., 0.01 M Sodium Hydrogen Phosphate) | nih.govnih.gov |
| Secondary Purification | Normal-Phase LC | Silica Gel | Organic Solvent Mixture (e.g., Hexane/Isopropanol) | nih.govnih.gov |
Purity and Identity Assessment
To qualify this compound as an analytical standard, its identity must be unequivocally confirmed and its purity quantified. A suite of analytical techniques is used for this purpose. Standards for similar glucuronide metabolites have been successfully purified to ≥95% purity. nih.govallmpus.com
Analytical High-Performance Liquid Chromatography (HPLC): The final purity of the standard is determined using analytical HPLC, often coupled with an ultraviolet (UV) or diode-array detector (DAD). nih.govnih.gov A pure sample will yield a single, sharp, and symmetrical peak. The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. DAD provides spectral data across the peak, which helps to confirm its identity and homogeneity. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula of the compound. Techniques such as electrospray ionization (ESI-MS) are used to verify the molecular weight of this compound, which has a molecular formula of C₂₅H₂₆D₆N₂O₇ and a molecular weight of approximately 478.57. scbt.comvivanls.com Tandem mass spectrometry (MS/MS) can further confirm the structure by analyzing fragmentation patterns. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the integrity of the dibenz[b,f]azepine core, the glucuronic acid moiety, and the site of deuteration on the dimethylamino group.
Enzymatic Hydrolysis: The identity of the conjugate and the stereochemistry of the glycosidic bond are confirmed through enzymatic hydrolysis. nih.gov Incubation of the purified compound with the enzyme β-glucuronidase specifically cleaves the β-glucuronide bond, releasing the aglycone (2-Hydroxy Imipramine-d6). Subsequent analysis by HPLC or LC-MS would show the disappearance of the glucuronide peak and the corresponding appearance of the 2-Hydroxy Imipramine-d6 peak, confirming the structure.
The following table outlines the methods used for the comprehensive assessment of the analytical standard.
Table 2: Purity and Structural Assessment Methods for Analytical Standards
| Analytical Method | Purpose | Key Findings / Data | Reference |
| Analytical HPLC-UV/DAD | Quantify purity and assess peak homogeneity. | A single major peak with purity typically ≥95%. UV spectrum confirms identity. | nih.govallmpus.com |
| Mass Spectrometry (MS/MS) | Confirm molecular weight and structural fragments. | Detection of the protonated molecular ion [M+H]⁺ and characteristic fragment ions. | nih.govshimadzu.com |
| NMR Spectroscopy (¹H, ¹³C) | Provide definitive structural elucidation. | Confirms the chemical structure, including the position of the glucuronide and deuterium labels. | hmdb.ca |
| Enzymatic Hydrolysis | Confirm β-linkage and conjugate identity. | Cleavage by β-glucuronidase to yield the known aglycone. | nih.gov |
Analytical Research for Robust Quantification of 2 Hydroxy Imipramine D6 β D Glucuronide
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.
Effective chromatographic separation is fundamental to a reliable LC-MS/MS assay. The choice of the column, mobile phase composition, and gradient elution program are critical parameters that are optimized to achieve the desired separation of the analyte from other matrix components. For the analysis of imipramine (B1671792) and its metabolites, reversed-phase columns, such as a μ-Bondapak C18 column, are often employed. nih.gov
A typical mobile phase might consist of an aqueous component, like sodium hydrogen phosphate solution, and an organic modifier, such as acetonitrile (B52724). nih.gov The pH of the aqueous phase is also a critical factor; for instance, a pH of 3.5 has been used effectively. nih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is a common strategy to ensure the efficient elution of all compounds of interest within a reasonable run time. A gradient might start with a lower percentage of the organic phase, which is then increased to elute more hydrophobic compounds.
Table 1: Example Chromatographic Conditions for Imipramine Metabolite Analysis
| Parameter | Condition |
| Column | μ-Bondapak C18 |
| Mobile Phase A | 0.01 M Sodium Hydrogen Phosphate (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B |
| Flow Rate | 1.5 ml/min |
This table presents a generalized example of chromatographic conditions and may not be specific to 2-Hydroxy Imipramine-d6 β-D-Glucuronide.
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and sensitivity for quantification. In MRM, a specific precursor ion (the parent molecule) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process minimizes interferences from other compounds in the sample matrix.
For desipramine (B1205290), a related metabolite, a precursor ion of m/z 267.3 and a product ion of m/z 72.2 are monitored. celerion.com Similarly, for its hydroxylated metabolite, 2-hydroxydesipramine, the transition from a precursor ion of m/z 283.3 to a product ion of m/z 72.2 is used. celerion.com The selection of optimal precursor and product ions for this compound would be determined through infusion experiments and method development. The use of a deuterated internal standard, such as d4-Desipramine (monitoring the transition 271.3 → 72.2 m/z), is crucial for accurate quantification. celerion.com
Table 2: Example MRM Transitions for Imipramine and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Desipramine | 267.3 | 72.2 |
| 2-Hydroxydesipramine | 283.3 | 72.2 |
| d4-Desipramine (Internal Standard) | 271.3 | 72.2 |
This table provides examples of MRM transitions for related, non-deuterated and deuterated compounds. The specific transitions for this compound would need to be experimentally determined.
A robust bioanalytical method must be validated to ensure its reliability. Key validation parameters include linearity, precision, accuracy, and recovery.
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. For imipramine, calibration curves have been shown to be linear over a concentration range of 3-40 ng/ml. nih.govresearchgate.net
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of a measured value to the true value. For imipramine and desipramine, intraday precisions have been reported in the range of 2.2-3.6% and 1.7-4.2%, respectively, with interday precisions of 2.6-5.0% and 2.0-8.4%. nih.gov The accuracy for these compounds has been reported to be between 93.6% and 106.6%. nih.gov
Recovery: This is the efficiency of the extraction process. For imipramine, an average extraction recovery of 85 ± 5% has been reported. nih.govresearchgate.net
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria/Reported Values |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% (for QC samples) |
| Accuracy (% Bias) | Within ±15% (for QC samples) |
| Recovery | Consistent, precise, and reproducible |
Strategic Application of Deuterated Analogs as Internal Standards in Bioanalytical Methods
The use of stable isotope-labeled internal standards, such as this compound, is the preferred approach in quantitative bioanalysis. aptochem.com These deuterated analogs have nearly identical chemical and physical properties to the analyte of interest. aptochem.com This ensures they behave similarly during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps. aptochem.comscispace.com
The key advantage of a deuterated internal standard is that it co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression or enhancement. aptochem.com The mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. aptochem.com The use of deuterated standards significantly improves the robustness and accuracy of bioanalytical methods. aptochem.comlcms.cz
High-Performance Liquid Chromatography (HPLC) with Complementary Detectors
While LC-MS/MS is the most powerful technique, High-Performance Liquid Chromatography (HPLC) with other detectors can also be employed for the analysis of imipramine and its metabolites.
UV Detection: HPLC with ultraviolet (UV) detection is a more accessible technique. However, for compounds like imipramine, it may lack the sensitivity required to measure low plasma concentrations after a single oral dose. nih.gov Method development, including efficient liquid-liquid extraction and back-extraction steps, can enhance the sensitivity, allowing for the measurement of levels as low as 3 ng/ml. nih.govresearchgate.net
Fluorescence Detection: The inherent fluorescence of imipramine allows for the use of highly sensitive fluorescence detectors. nih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a single quadrupole or ion trap mass spectrometer can provide better selectivity and sensitivity than UV or fluorescence detection.
Hydrogen-Deuterium Exchange Methodologies for Metabolite Structure Elucidation in Analytical Contexts
Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is a powerful tool for studying protein conformation and dynamics. nih.gov In the context of small molecule analysis, HDX can be used to gain structural information about metabolites. By exposing a molecule to a deuterated solvent, labile hydrogens will exchange with deuterium atoms. The rate and extent of this exchange can provide insights into the structure of the molecule. This technique can be particularly useful in distinguishing between isomers and confirming the position of metabolic modifications, such as hydroxylation, on a drug molecule.
Research Applications in Preclinical Metabolism and Enzyme Kinetics
In Vitro Biotransformation Studies Utilizing Subcellular Fractions
Subcellular fractions, such as liver microsomes, are routinely used in early-stage drug development to investigate the metabolic pathways of a new chemical entity. In this context, 2-Hydroxy Imipramine-d6 β-D-Glucuronide is indispensable for validating analytical methods and quantifying the formation of the 2-hydroxy imipramine (B1671792) glucuronide metabolite.
Metabolic stability assays using liver microsomes from various preclinical species (e.g., rat, mouse, dog) are conducted to determine the intrinsic clearance of a drug. Imipramine undergoes extensive metabolism in liver microsomes, with primary pathways including N-demethylation to desipramine (B1205290) and hydroxylation to 2-hydroxyimipramine (B23145) and 10-hydroxyimipramine. nih.gov The subsequent Phase II reaction involves the conjugation of the hydroxylated metabolites to form glucuronides.
While the stability of the final glucuronide metabolite itself is not the typical focus of these initial assays, the use of this compound as an internal standard is crucial for accurately quantifying the formation of 2-Hydroxy Imipramine β-D-Glucuronide over time. This allows researchers to understand the rate at which the parent drug, imipramine, is converted through the hydroxylation and subsequent glucuronidation pathway. The intrinsic clearance (Clint) can be calculated from the rate of disappearance of the parent drug, providing key data for predicting in vivo clearance.
Table 1: Metabolic Pathways of Imipramine in Liver Microsomes
| Metabolic Reaction | Primary Metabolite(s) | Enzymes Involved | Relevance |
| N-Demethylation | Desipramine | CYP1A2, CYP3A4 nih.gov | Major pathway of imipramine metabolism nih.gov |
| 2-Hydroxylation | 2-Hydroxyimipramine | CYP2D6 nih.gov | Precursor to glucuronide conjugation |
| 10-Hydroxylation | 10-Hydroxyimipramine | Not specified | Minor oxidative pathway nih.gov |
| Glucuronidation | 2-Hydroxyimipramine glucuronide, Imipramine N-glucuronide | UGTs (e.g., UGT1A4) nih.govresearchgate.net | Major Phase II conjugation pathway |
To identify the specific enzymes responsible for a drug's metabolism, kinetic studies are performed with recombinant enzymes. The formation of 2-hydroxyimipramine is catalyzed primarily by the cytochrome P450 enzyme CYP2D6. nih.gov The subsequent glucuronidation step is handled by UDP-glucuronosyltransferases (UGTs).
Studies using recombinant human UGTs have identified UGT1A4 as the key enzyme responsible for the N-glucuronidation of imipramine itself. nih.govresearchgate.netnih.gov Kinetic analyses of imipramine N-glucuronidation in human liver microsomes revealed a biphasic pattern, suggesting the involvement of at least two different enzyme activities or sites. researchgate.netnih.gov For the high-affinity component, the Michaelis constant (Km) was determined to be 97.2 ± 39.4 µM with a maximum velocity (Vmax) of 0.29 ± 0.03 nmol/min/mg of protein. nih.gov The low-affinity component had a Km of 0.70 ± 0.29 mM and a Vmax of 0.90 ± 0.28 nmol/min/mg of protein. nih.gov
In these detailed enzyme kinetic experiments, this compound would be the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods used to measure the rate of formation of the 2-hydroxy glucuronide metabolite, ensuring the high precision required to derive accurate kinetic parameters like Km and Vmax.
Table 2: Enzyme Kinetic Parameters for Imipramine N-Glucuronidation in Human Liver Microsomes
| Kinetic Component | Km (Michaelis Constant) | Vmax (Maximum Velocity) |
| High-Affinity | 97.2 ± 39.4 µM nih.gov | 0.29 ± 0.03 nmol/min/mg protein nih.gov |
| Low-Affinity | 0.70 ± 0.29 mM nih.gov | 0.90 ± 0.28 nmol/min/mg protein nih.gov |
Investigating metabolism in different tissues is essential to understand potential sites of drug elimination and metabolite formation. Studies comparing the metabolic stability of imipramine in liver microsomes from dogs, rats, and mice have been conducted to understand inter-species differences. These studies confirm that the formation of hydroxylated metabolites and their subsequent glucuronide conjugates is a conserved pathway across these preclinical species.
While the liver is the primary site of metabolism, extrahepatic tissues can also contribute. For instance, studies on human jejunum microsomes found no detectable imipramine N-glucuronosyltransferase activity, suggesting a limited role for the small intestine in this specific metabolic pathway for the parent drug. researchgate.netnih.gov In preclinical animal models, characterizing the metabolic profile in tissues such as the kidney, intestine, and lung is critical. The use of this compound as an analytical standard allows for the sensitive and specific detection of the 2-hydroxy glucuronide metabolite in these various tissue homogenates, helping to create a complete picture of the drug's disposition.
Preclinical In Vivo Metabolism Studies in Animal Models
To determine how a drug is eliminated from the body, researchers collect and analyze urine, bile, and feces from animals administered the parent drug. The analysis of these excreta provides a quantitative measure of the different routes of elimination for both the parent drug and its metabolites.
Glucuronide conjugates are typically water-soluble and are often readily excreted via urine and/or bile. Studies in humans have confirmed that glucuronide conjugates of hydroxylated imipramine metabolites are major components found in urine. nih.gov In preclinical animal studies, this compound is used as an internal standard to develop and validate quantitative assays for the analysis of urine and feces. This allows for the precise determination of the percentage of the administered dose that is eliminated as the 2-hydroxy imipramine glucuronide metabolite through renal and fecal pathways, which is a critical component of regulatory submissions.
Pharmacokinetic studies in animal models measure the concentration of the drug and its key metabolites in plasma or blood over time. These data are used to calculate essential parameters such as the rate of metabolite formation and the elimination half-life. Deuterated internal standards are the gold standard for such bioanalytical assays. nih.gov
By adding a known amount of this compound to plasma samples collected from animals dosed with imipramine, researchers can accurately measure the concentration of the endogenously formed 2-Hydroxy Imipramine β-D-Glucuronide. nih.gov This allows for the modeling of the formation and elimination kinetics of this specific metabolite, providing insights into the activity of the metabolic pathways in vivo and how quickly the metabolite is cleared from circulation. This information is vital for understanding the potential for metabolite accumulation and for correlating pharmacokinetic profiles with pharmacodynamic effects in preclinical species.
Utility as a Biochemical Probe for UGT Activity and Inhibition (in vitro)
In the field of preclinical drug metabolism, understanding the pathways through which a drug is eliminated is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions (DDIs). Glucuronidation, a major Phase II metabolic reaction, is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. To investigate the role of these enzymes in the metabolism of specific compounds, researchers utilize biochemical probes in in vitro settings such as human liver microsomes or with recombinant UGT enzymes.
The deuterated compound this compound serves as a critical analytical tool in assays designed to probe UGT activity. The direct biochemical probe in these studies is its non-labeled precursor, 2-Hydroxy Imipramine, which is a known substrate for certain UGT isoforms. When 2-Hydroxy Imipramine is incubated with a UGT enzyme source and the necessary cofactor (UDPGA), it is converted to its glucuronide metabolite, 2-Hydroxy Imipramine β-D-Glucuronide. The rate of formation of this metabolite is a direct measure of the enzyme's activity.
The essential role of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.com By adding a known amount of the deuterated glucuronide to the experimental samples, researchers can accurately and precisely quantify the amount of the non-deuterated glucuronide produced by the enzyme. The SIL-IS corrects for variations in sample preparation and mass spectrometer response, ensuring high-quality data. veeprho.com
Enzyme Kinetic Analysis
By measuring the rate of 2-Hydroxy Imipramine β-D-Glucuronide formation at various substrate concentrations of 2-Hydroxy Imipramine, detailed enzyme kinetic parameters can be determined. These studies are fundamental for identifying which UGT isoforms are responsible for the compound's metabolism and for characterizing the efficiency of the reaction. For instance, studies on the related compound imipramine have shown that UGT1A4 is a key enzyme in its glucuronidation, exhibiting specific kinetic profiles. nih.govresearchgate.net Similar analyses using 2-Hydroxy Imipramine as a substrate allow for the calculation of key parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Table 1: Example Kinetic Parameters for 2-Hydroxy Imipramine Glucuronidation by a Recombinant Human UGT Isoform
| Parameter | Value | Unit |
| UGT Isoform | UGT1A4 | - |
| Km (Michaelis Constant) | 115 | µM |
| Vmax (Maximum Velocity) | 350 | pmol/min/mg protein |
This table presents hypothetical data representative of typical findings in an in vitro enzyme kinetic study.
UGT Inhibition Assays
A critical application of this system is in screening for potential DDIs. bioivt.comevotec.com Many new drug candidates may act as inhibitors of UGT enzymes, which can lead to elevated plasma levels of co-administered drugs that are cleared via glucuronidation. In a typical in vitro inhibition assay, 2-Hydroxy Imipramine is incubated with the UGT enzyme source in the presence of various concentrations of a potential inhibitor. The rate of 2-Hydroxy Imipramine β-D-Glucuronide formation is measured, again using the deuterated standard for accurate quantification. A reduction in the metabolite formation compared to a control incubation indicates inhibition. From this data, the half-maximal inhibitory concentration (IC50) can be calculated, which is a key measure of the inhibitor's potency. Studies have demonstrated this principle, for example, showing that drugs like finasteride can inhibit the UGT1A4-catalyzed glucuronidation of imipramine. nih.gov
Table 2: Example Inhibition of UGT1A4-Mediated 2-Hydroxy Imipramine Glucuronidation by a Test Compound
| Inhibitor Concentration (µM) | % of Control Activity |
| 0.1 | 98.5 |
| 0.5 | 91.2 |
| 1.0 | 80.3 |
| 5.0 | 52.1 |
| 10.0 | 24.7 |
| 50.0 | 8.9 |
| Calculated IC50 | 5.4 µM |
This table presents hypothetical data representative of a typical UGT inhibition assay to determine the IC50 value of a test compound.
Future Directions and Emerging Research Avenues
Integration of Advanced Omics Technologies in Glucuronide Metabolite Research
The integration of multiple "omics" technologies—such as metabolomics, proteomics, and lipidomics—offers a systems-level view of the metabolic alterations induced by drugs and their metabolites. A multiomics approach can provide a comprehensive picture of how a compound like imipramine (B1671792) and its glucuronide conjugates affect global metabolic networks. mdpi.com For instance, studies combining these techniques have successfully identified that UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, are critical players in hepatic metabolism. mdpi.com By applying a similar integrated approach to the study of 2-Hydroxy Imipramine-d6 β-D-Glucuronide, researchers can uncover novel biological insights that would not be apparent from a single analytical method. mdpi.com This can help in creating detailed metabolic network maps that illustrate the interactions between key enzymes like UGTs and cytochrome P450s (CYPs), which are involved in the initial hydroxylation of imipramine. mdpi.comclinpgx.org
Development of Novel Analytical Platforms for High-Throughput Metabolite Profiling
The demand for processing large numbers of samples in metabolomics has spurred the development of high-throughput screening (HTS) platforms. nih.govuniversiteitleiden.nl Mass spectrometry (MS) has become the preferred method for broad-spectrum metabolite analysis, with platforms capable of analyzing thousands of samples daily. osti.govnih.gov However, a trade-off often exists between sample throughput and the comprehensiveness of metabolite coverage. osti.govnih.gov
Future developments are focused on overcoming this limitation. Technologies such as ion mobility spectrometry-mass spectrometry (IMS-MS) are emerging as promising solutions, offering rapid analyte separation that can be integrated with liquid chromatography-MS (LC-MS) systems to increase throughput without sacrificing coverage. osti.govescholarship.org For the specific analysis of glucuronides, which can be challenging due to their hydrophilicity, highly selective and sensitive triple quadrupole LC-MS/MS instruments now allow for direct measurement without prior deconjugation, improving accuracy and speed. scispace.com The development of these HTS technologies is crucial for efficiently profiling the formation and elimination of metabolites like this compound in large-scale studies. nih.gov
Computational Approaches for Predicting Glucuronidation Sites and Enzyme Interactions
In silico, or computational, modeling is becoming an indispensable and cost-effective alternative to traditional in vitro methods for predicting drug metabolism. annualreviews.orgproquest.com Various computational models have been developed to predict the sites of glucuronidation on a molecule and to identify which UGT enzyme isoforms are involved. annualreviews.org Early models focused on the relationship between glucuronidation rates and the physicochemical properties of substrates, such as lipophilicity and electronic characteristics. oup.com
More advanced techniques, including the use of support vector machines (SVM) and naïve Bayes models, incorporate quantum chemical descriptors to characterize the local environment of potential metabolic sites. oup.com For example, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses like CoMFA and CoMSIA have shown good predictive power for the substrate selectivity of specific UGT isoforms, such as UGT1A9. nih.gov These models help researchers understand the structural features that determine whether a site on a molecule, like the 2-hydroxy position of imipramine, will undergo glucuronidation. oup.comnih.gov The continued refinement of these predictive models is essential for streamlining the drug development process. annualreviews.orgproquest.com
Expanding the Scope of Deuterated Glucuronides in Mechanistic Pharmacometabolism Studies
The use of deuterium-labeled compounds, known as deuteration, is a powerful strategy in drug discovery and metabolism research. nih.gov Incorporating deuterium (B1214612) at specific sites on a molecule can alter its metabolic fate, often slowing down metabolism at that position. nih.govnih.gov This "metabolic switching" can lead to improved pharmacokinetic profiles, such as increased drug exposure and longer half-life. nih.gov
The compound this compound is a labeled metabolite of imipramine, where the deuterium atoms serve as a stable isotopic tracer. scbt.com In mechanistic studies, such labeled compounds are invaluable for differentiating the metabolite from its endogenously produced counterparts and for precisely tracing its path through metabolic systems. Expanding the use of deuterated glucuronides can help elucidate complex metabolic pathways and quantify the contribution of specific routes, such as glucuronidation versus other clearance mechanisms. nih.gov This approach allows for detailed in vitro and in vivo studies to measure changes in metabolic patterns and can help in designing drugs with more desirable pharmacokinetic properties. nih.gov
Applications in Comparative Metabolism Across Species for Preclinical Extrapolation
Understanding the differences in drug metabolism across various species is fundamental for extrapolating preclinical data to humans. nih.gov Imipramine, for instance, shows species-specific differences in its metabolism. nih.gov While it is extensively metabolized in the liver of humans and various animal models, the specific metabolites and their proportions can vary. nih.govoup.com In humans, imipramine is first demethylated to desipramine (B1205290) (a reaction involving CYP2C19, CYP1A2, and CYP3A4) and then hydroxylated by CYP2D6 to form 2-hydroxyimipramine (B23145) and 2-hydroxydesipramine. oup.comnih.gov These hydroxylated metabolites are then conjugated with glucuronic acid to form glucuronides. clinpgx.org
By using this compound as a standard, researchers can conduct comparative studies in different preclinical species (e.g., rats, mice, rabbits) to quantify the formation of this specific metabolite. nih.gov This allows for a direct comparison of the activity of the glucuronidation pathway across species. Such data is critical for building more accurate in vitro-in vivo extrapolation (IVIVE) models, which aim to predict human pharmacokinetics from preclinical results. tandfonline.com Improving the accuracy of these extrapolations can help in selecting more viable drug candidates early in the development process.
Q & A
Q. What analytical methods are recommended for identifying and quantifying 2-Hydroxy Imipramine-d6 β-D-Glucuronide in biological matrices?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for glucuronide metabolites. Key steps include:
- Sample Preparation : Use enzymatic hydrolysis (e.g., β-glucuronidase) to cleave the glucuronide moiety, followed by solid-phase extraction (SPE) to isolate the aglycone (2-Hydroxy Imipramine-d6) .
- Chromatographic Separation : Optimize mobile phase composition (e.g., methanol/ammonium formate) to resolve matrix interferences.
- Mass Detection : Employ multiple reaction monitoring (MRM) transitions for selective quantification (e.g., m/z 478.57 → fragment ions) .
- Validation : Include recovery, matrix effects, and stability tests under varying pH and temperatures .
Q. How is this compound synthesized and characterized for use as an internal standard?
- Synthesis : Deuterated analogs (e.g., -d6 labeling) are synthesized via isotopic exchange or enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms .
- Characterization : Confirm structure via H/C NMR and High-Resolution Mass Spectrometry (HRMS). Purity (>95%) is validated using reverse-phase HPLC with UV/fluorescence detection .
Advanced Research Questions
Q. What are the key challenges in elucidating the metabolic pathways of this compound in vivo?
- Phase II Metabolism : Investigate UGT isoforms (e.g., UGT1A4, UGT2B7) responsible for glucuronidation using recombinant enzyme assays .
- Tissue-Specific Clearance : Use microsomal incubations (liver vs. kidney) to assess regional metabolic activity. Monitor hydrolysis rates via β-glucuronidase inhibition studies .
- Inter-Species Variability : Compare glucuronide stability in human vs. rodent plasma to validate preclinical models .
Q. How do physicochemical properties (e.g., pH, temperature) affect the stability of this compound in storage and experimental conditions?
- Hydrolytic Stability : Conduct accelerated degradation studies at pH 2–9 and 25–55°C. LC-MS/MS tracks degradation products (e.g., aglycone formation) .
- Long-Term Storage : Store lyophilized standards at -80°C to minimize hydrolysis. Avoid freeze-thaw cycles in solution-based storage .
Q. What strategies are effective for resolving co-eluting glucuronide metabolites in complex biological samples?
- Chromatographic Optimization : Use hydrophilic interaction liquid chromatography (HILIC) to improve retention of polar glucuronides .
- Isotopic Dilution : Apply deuterated internal standards (e.g., 2-Hydroxy Imipramine-d6) to correct matrix effects and ion suppression .
- Data-Independent Acquisition (DIA) : Leverage high-resolution MS (e.g., Q-TOF) for untargeted metabolite profiling .
Q. How can researchers validate the role of this compound as a biomarker for imipramine metabolism?
- Pharmacokinetic Studies : Corrogate plasma glucuronide levels with imipramine dosing in controlled cohorts. Use non-compartmental analysis to calculate AUC and half-life .
- Enzyme Kinetics : Determine and values for UGT-mediated glucuronidation using Michaelis-Menten plots .
- Cross-Species Validation : Compare metabolite ratios in human vs. animal models to assess translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
